molecular formula C11H11F2NO B2742680 (3-(Fluoromethyl)azetidin-1-yl)(4-fluorophenyl)methanone CAS No. 2034605-97-3

(3-(Fluoromethyl)azetidin-1-yl)(4-fluorophenyl)methanone

Cat. No. B2742680
CAS RN: 2034605-97-3
M. Wt: 211.212
InChI Key: YGGXBTYPENNTON-UHFFFAOYSA-N
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Description

(3-(Fluoromethyl)azetidin-1-yl)(4-fluorophenyl)methanone, also known as FMAM, is a synthetic compound that has gained attention in scientific research due to its potential pharmacological properties. FMAM is a member of the class of azetidinone compounds, which are known to have diverse biological activities.

Scientific Research Applications

Monoacylglycerol Lipase (MAGL) Inhibition

This compound has been characterized as a potent and selective inhibitor of MAGL, an enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) . By inhibiting MAGL, there is an elevation of 2-AG levels, which can activate cannabinoid receptors CB1 and CB2, leading to potential therapeutic effects in mood, appetite, pain, and inflammation management.

Neuropathic Pain Management

The inhibition of MAGL and subsequent increase in 2-AG levels have shown efficacy in rodent models for treating neuropathic pain . This suggests that the compound could be developed into a medication for managing chronic pain conditions without the side effects associated with other pain relievers.

Anti-inflammatory Applications

Due to its role in elevating 2-AG levels, this compound may also have anti-inflammatory properties . This could be particularly useful in the treatment of inflammatory diseases such as arthritis or Crohn’s disease, where controlling inflammation is crucial.

Mood Disorders and Anxiety

The modulation of the endocannabinoid system through MAGL inhibition can also impact mood regulation . This compound could be used in the study of treatments for mood disorders such as depression and anxiety, offering a new avenue for pharmacological intervention.

properties

IUPAC Name

[3-(fluoromethyl)azetidin-1-yl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2NO/c12-5-8-6-14(7-8)11(15)9-1-3-10(13)4-2-9/h1-4,8H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGGXBTYPENNTON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(C=C2)F)CF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Fluoromethyl)azetidin-1-yl)(4-fluorophenyl)methanone

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